3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine
Overview
Description
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is an organic compound with the molecular formula C18H26O It is characterized by the presence of an azetidine ring attached to a tetrahydronaphthalen-1-yloxy group
Preparation Methods
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the azetidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine can be compared with similar compounds such as:
5,6,7,8-Tetrahydronaphthalen-1-ol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Azetidine: The core azetidine ring is a common feature, but the presence of the tetrahydronaphthalen-1-yloxy group in this compound provides unique properties.
Naphthalene derivatives: Compounds with similar naphthalene structures can be compared based on their chemical reactivity and applications
The uniqueness of this compound lies in its specific combination of the azetidine ring and the tetrahydronaphthalen-1-yloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h3,5,7,11,14H,1-2,4,6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFUBIPTFPYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OC3CNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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